(2R,3R)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable precursor with a trifluoromethylating agent. The stereochemistry could be controlled by using chiral catalysts or chiral auxiliaries .Molecular Structure Analysis
The compound has two stereocenters, which means it can exist in four different stereoisomeric forms. The presence of the trifluoromethyl group on the phenyl ring can significantly influence the compound’s electronic properties .Chemical Reactions Analysis
The compound contains several functional groups that can undergo various chemical reactions. For example, the amino group can participate in condensation reactions, and the carboxylic acid group can undergo esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar groups like -OH, -NH2, and -COOH would increase its solubility in polar solvents .Scientific Research Applications
However, compounds with trifluoromethyl groups are known to have numerous pharmacological activities . For example, Travoprost, a PGF2α analogue, is a potent prostaglandin F receptor agonist and is used for the treatment of glaucoma .
Pharmaceutical Applications
Compounds with trifluoromethyl groups are known to have numerous pharmacological activities . For example, Travoprost, a PGF2α analogue, is a potent prostaglandin F receptor agonist and is used for the treatment of glaucoma .
FDA-Approved Trifluoromethyl Group-Containing Drugs
A review of FDA-approved trifluoromethyl group-containing drugs over the last 20 years has been conducted . This review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
(2R,3R)-2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine
This is a related compound that also contains a trifluoromethyl group . However, specific applications for this compound were not provided .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3R)-3-amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-1-5(2-4-6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGSRMZWWHEQGV-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@H](C(=O)O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654596 | |
Record name | (2R,3R)-3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid | |
CAS RN |
1217845-38-9 | |
Record name | (2R,3R)-3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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